Ramipril isopropyl ester

説明

BenchChem offers high-quality Ramipril isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ramipril isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

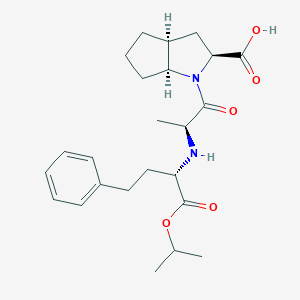

Structure

3D Structure

特性

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWHJJCWHNPKTH-MQBSTWLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295328-72-2 | |

| Record name | Ramipril isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295328722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL ISOPROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S4N8A063C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ramipril Isopropyl Ester: A Comprehensive Technical Guide for Pharmaceutical Scientists

An In-depth Examination of CAS No. 295328-72-2

Executive Summary

This technical guide provides a comprehensive overview of Ramipril Isopropyl Ester, a critical process-related impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. Identified as Impurity B in the European Pharmacopoeia, the presence and quantity of this ester are of significant interest to researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of Ramipril drug products. This document delineates the chemical identity, potential formation pathways, analytical characterization methodologies, and regulatory context of Ramipril Isopropyl Ester. Detailed experimental protocols, data interpretation, and control strategies are presented to offer a complete scientific and practical resource.

Introduction: The Significance of Impurity Profiling in Ramipril

Ramipril is a widely prescribed prodrug that is metabolized in the liver to its active form, ramiprilat.[1] It is a potent ACE inhibitor used in the management of hypertension, congestive heart failure, and diabetic nephropathy. The synthesis of Ramipril is a multi-step process that can lead to the formation of various impurities, including process-related impurities and degradation products.[2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities to ensure patient safety.[4]

Ramipril Isopropyl Ester has been identified as a significant process-related impurity. Its formation is often associated with the use of isopropyl alcohol as a solvent or reagent during the synthesis or purification of Ramipril. Understanding the physicochemical properties, formation mechanisms, and analytical behavior of this impurity is paramount for the development of robust manufacturing processes and effective quality control strategies.

Chemical and Physical Identity

Ramipril Isopropyl Ester is structurally similar to the active pharmaceutical ingredient (API), differing by the presence of an isopropyl ester group instead of an ethyl ester.

| Identifier | Value | Source(s) |

| Chemical Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-[(1-methylethoxy)carbonyl]-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | [5] |

| Synonyms | Ramipril Impurity B (EP), Ramipril USP Related Compound B | [6][7] |

| CAS Number | 295328-72-2 | [6] |

| Molecular Formula | C24H34N2O5 | [5] |

| Molecular Weight | 430.54 g/mol | [5] |

dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

} Caption: Chemical structures of Ramipril and Ramipril Isopropyl Ester.

Formation and Synthesis

The primary route for the formation of Ramipril Isopropyl Ester is as a process-related impurity during the synthesis of Ramipril. The use of isopropyl alcohol (isopropanol) as a solvent, particularly in the final crystallization or purification steps, can lead to its formation.[8]

Potential Formation Pathways

-

Esterification during Synthesis: In the final steps of Ramipril synthesis, if residual starting materials or intermediates with carboxylic acid functionalities are present, they can undergo esterification in the presence of isopropanol, especially under acidic conditions.

-

Transesterification: Although less common, there is a possibility of transesterification of the ethyl ester of Ramipril to the isopropyl ester if the manufacturing process involves prolonged heating in the presence of isopropanol.

Analytical Characterization

The detection and quantification of Ramipril Isopropyl Ester require sensitive and specific analytical methods capable of separating it from Ramipril and other related impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for the routine quality control of Ramipril. The European Pharmacopoeia monograph for Ramipril outlines an HPLC method for the determination of related substances, including Impurity B.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Note: The specific gradient program and buffer composition should be optimized to achieve adequate resolution between Ramipril, Ramipril Isopropyl Ester, and other impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the identification and quantification of Ramipril Isopropyl Ester, especially at trace levels. Electrospray ionization (ESI) in the positive ion mode is typically used.

Expected Mass Spectrometric Data:

-

[M+H]+: m/z 431.2

-

[M+Na]+: m/z 453.2

Predicted Mass Fragmentation Pattern:

The fragmentation of Ramipril Isopropyl Ester is expected to be similar to that of Ramipril, with characteristic losses of the isopropyl ester group and other fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for Ramipril Isopropyl Ester is not widely published, the key distinguishing features in the 1H NMR spectrum compared to Ramipril would be the signals corresponding to the isopropyl group. This would include a septet for the CH group and a doublet for the two CH3 groups.

Regulatory Context and Control Strategies

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is strictly regulated by international guidelines.

ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities.

European Pharmacopoeia (Ph. Eur.)

The European Pharmacopoeia monograph for Ramipril specifically lists Ramipril Isopropyl Ester as Impurity B . The monograph sets a limit for this impurity, which is crucial for batch release testing. The limit for Impurity B, along with other specified impurities (A, C, and D), is typically not more than the area of the principal peak in the chromatogram of a reference solution, which often corresponds to a concentration of 0.5%.

Control Strategies:

-

Process Optimization: Careful selection of solvents and optimization of reaction and purification conditions to minimize the formation of Ramipril Isopropyl Ester.

-

In-Process Controls: Monitoring the levels of the impurity at critical steps of the manufacturing process.

-

Raw Material Control: Ensuring the quality of starting materials and reagents to prevent the introduction of precursors that could lead to the formation of this impurity.

-

Specification Setting: Establishing a stringent acceptance criterion for Ramipril Isopropyl Ester in the final drug substance and drug product based on regulatory requirements and safety data.

Conclusion

Ramipril Isopropyl Ester is a well-characterized process-related impurity of Ramipril that requires careful monitoring and control throughout the drug development and manufacturing lifecycle. A thorough understanding of its chemical properties, formation pathways, and analytical behavior is essential for ensuring the quality and safety of Ramipril formulations. The implementation of robust analytical methods, coupled with effective process control strategies, is critical for compliance with global regulatory standards and the delivery of high-quality medicines to patients.

References

- European Pharmacopoeia. (2008). RAMIPRIL Ramiprilum. 6.0.

- Google Patents. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479. (2015, April 1).

- Google Patents. PROCESS FOR THE PREPARATION OF RAMIPRIL. (2015, June 8).

- Google Patents. WO2009122433A2 - A process for preparation of ramipril. (2009).

-

Inxight Drugs. RAMIPRIL ISOPROPYL ESTER. Available from: [Link]

-

MDPI. (2023, April 21). Development of Methods of Quality Control of the Tablets «Ramipril». Available from: [Link]

-

Pharmaffiliates. CAS No : 295328-72-2 | Product Name : Ramipril - Impurity B. Available from: [Link]

-

Pharmaffiliates. Chemical Name : Ramipril Isopropyl-d3 Ester. Available from: [Link]

-

Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Available from: [Link]

-

PubChemLite. Ramipril isopropyl ester (C24H34N2O5). Available from: [Link]

-

Quickcompany. "Improved Process For Preparation Of Ramipril". Available from: [Link]

-

ResearchGate. (2023, February 12). The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. Available from: [Link]

-

ResearchGate. (2015). Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization. Available from: [Link]

-

Spectroscopy Online. (2026, February 14). Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Available from: [Link]

-

TSI Journals. (2008, May 22). Validated LC-MS/MS assay for the determination of ramipril levels in human plasma. Available from: [Link]

-

Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Available from: [Link]

-

Wikipedia. Ramipril. (n.d.). Retrieved from: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2025, April 3). A review on validated analytical methods for Ramipril. Available from: [Link]

-

ijprajournal. (2023, February 5). Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril an. Available from: [Link]

-

The European Directorate for the Quality of Medicines & HealthCare (EDQM). (2020, November 13). Impurity Control in the European Pharmacopoeia. Available from: [Link]

Sources

- 1. Ramipril | 87333-19-5 [chemicalbook.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Ramipril Isopropyl Ester | CymitQuimica [cymitquimica.com]

- 5. Ramipril impurity B EP Reference Standard CAS 295328-72-2 Sigma Aldrich [sigmaaldrich.com]

- 6. Ramipril impurity B CRS | LGC Standards [lgcstandards.com]

- 7. WO2009122433A2 - A process for preparation of ramipril - Google Patents [patents.google.com]

- 8. uspbpep.com [uspbpep.com]

Physicochemical Characteristics of Ramipril Isopropyl Ester: A Technical Guide

Executive Summary & Strategic Context

In the development of Ramipril formulations, the Ramipril Isopropyl Ester (often identified as a process-related impurity or specific "Related Compound" depending on the pharmacopoeia) represents a critical quality attribute. Unlike degradation products formed via hydrolysis (Ramiprilat) or cyclization (Diketopiperazine), the isopropyl ester is a synthetic artifact typically arising from the use of isopropanol (IPA) during crystallization or wet granulation.

This guide provides a definitive technical analysis of this molecule. It is designed for formulation scientists and analytical chemists who must distinguish this lipophilic impurity from the active pharmaceutical ingredient (API) to ensure ICH Q3A/B compliance.

Molecular Architecture & Identification

To control an impurity, one must first define its structural divergence from the API. Ramipril is an ethyl ester prodrug.[1] The isopropyl ester analog is formed via transesterification , where the ethyl moiety is exchanged for an isopropyl moiety.

Structural Comparison

-

Ramipril (API): (2S,3aS,6aS)-1-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

-

Ramipril Isopropyl Ester: The ethoxycarbonyl group is replaced by an (1-methylethoxy)carbonyl group.[2]

Note on Nomenclature: While some chemical vendors catalog this as "Impurity B," researchers must exercise caution. In the European Pharmacopoeia (Ph.[3][4] Eur.), Impurity B strictly refers to Ramiprilat (the diacid metabolite). The isopropyl ester is a distinct entity, often requiring specification as a "user-defined" impurity if not explicitly listed in a specific monograph.

Visualization of Structural Divergence

Figure 1: Structural relationship showing the transesterification site on the phenylpropyl side chain.

Physicochemical Profiling

The substitution of an ethyl group with a bulkier, more hydrophobic isopropyl group alters the physicochemical profile significantly. These shifts are the basis for separation in Reversed-Phase HPLC (RP-HPLC).

Comparative Data Table

| Property | Ramipril (API) | Ramipril Isopropyl Ester | Impact on Analysis |

| Molecular Formula | Mass shift (+14 Da) detectable in LC-MS. | ||

| Molecular Weight | 416.51 g/mol | 430.54 g/mol | Distinct parent ion |

| LogP (Lipophilicity) | ~3.3 - 3.7 | ~3.9 - 4.2 (Predicted) | Critical: Elutes after Ramipril in RP-HPLC. |

| Solubility (Water) | Sparingly soluble | Lower solubility | Risk of precipitation in aqueous buffers. |

| Solubility (MeOH) | Freely soluble | Freely soluble | Methanol is the preferred diluent. |

| pKa (Acidic) | ~3.16 (Carboxyl) | ~3.2 (Carboxyl) | Similar pH behavior; retention controlled by mobile phase pH. |

Spectral Characteristics

-

UV Absorption: Both molecules share the same chromophores (phenyl ring and amide bonds). The

remains consistent at 210 nm . -

Mass Spectrometry:

-

Ramipril

-

Isopropyl Ester

-

Fragmentation: Both yield characteristic tropylium ions (

91) and proline-derivative fragments, but the ester-side chain fragment will differ by 14 Da.

-

Formation Mechanism: Solvolysis & Transesterification

Understanding the causality of this impurity is essential for process control. It does not spontaneously form in solid state unless residual solvent is present.

The Mechanism

The reaction is a nucleophilic acyl substitution. If Ramipril (ethyl ester) is dissolved in Isopropyl Alcohol (IPA) generally used for wet granulation or crystallization, and the environment is slightly acidic (catalyzed by Ramipril's own carboxylic acid) or basic, the isopropanol oxygen attacks the carbonyl carbon.

Key Risk Factor: Drying processes where IPA is present at elevated temperatures (

Figure 2: Step-wise mechanism of acid-catalyzed transesterification in alcoholic solvents.

Analytical Strategy & Control Protocols

To validate the purity of Ramipril, one must separate the Isopropyl ester from the main peak. Due to its higher lipophilicity, it is a late-eluting impurity.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is derived from standard optimization strategies for ACE inhibitors, modified to ensure resolution of the isopropyl ester.

-

Column: C18 (Octadecylsilyl),

mm, -

Mobile Phase A: Buffer (Phosphate or Perchlorate, pH 2.0 - 2.5). Low pH suppresses ionization of the carboxylic acid, increasing retention.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

Initial: High Aqueous (to separate Ramiprilat).

-

Ramp: Increase ACN to ~65% to elute Ramipril.

-

Wash: Increase ACN to >80% to elute Ramipril Isopropyl Ester .

-

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV at 210 nm.

-

Temperature:

(Higher temps may degrade the column or alter selectivity).

Self-Validating Logic: The Relative Retention Time (RRT) is the validation key.

-

Ramiprilat (Diacid): RRT ~0.5 (Early eluting, polar).

-

Ramipril: RRT = 1.0.

-

Ramipril Isopropyl Ester: RRT ~1.2 - 1.4 (Late eluting, non-polar).

Synthesis of Reference Standard (For Identification)

If a commercial standard is unavailable, the isopropyl ester can be synthesized for marker purposes.

Protocol:

-

Dissolution: Dissolve 500 mg Ramipril in 20 mL anhydrous Isopropanol.

-

Catalysis: Add catalytic amount of conc.

(0.1 mL) or dry HCl gas. -

Reflux: Heat at

for 4-6 hours. Monitor by TLC or HPLC. -

Workup: Neutralize with Sodium Bicarbonate, evaporate IPA, extract with Ethyl Acetate/Water.

-

Purification: Flash chromatography (Silica gel) using Hexane:Ethyl Acetate.

Stability & Handling

-

Hydrolytic Stability: Like Ramipril, the isopropyl ester is susceptible to hydrolysis (breaking down to Ramiprilat) in the presence of moisture and heat.

-

Storage: Store at

in a desiccator. -

Solvent Compatibility: Avoid dissolving the standard in methanol for long-term storage, as transesterification back to the methyl ester can occur over time. Use Acetonitrile for stock solutions.

References

-

European Pharmacopoeia (Ph.[3] Eur.) . Ramipril Monograph 1368. (Defines Impurity A, B, C, D).

-

United States Pharmacopeia (USP) . Ramipril Monograph. (Defines Related Compounds).

-

PubChem . Ramipril Isopropyl Ester (Compound Summary). National Library of Medicine.

-

Hotha, K. K., et al. (2013) . "Identification, Synthesis, and Characterization of Impurities in Ramipril Tablets." Spectroscopy Online. (Discusses impurity profiling and LC-MS characterization).

-

Thornber, C. W. (1979) . "Isosterism and Molecular Modification in Drug Design." Chemical Society Reviews. (Foundational text on ester modifications and lipophilicity).

Sources

Executive Summary

In the high-stakes landscape of ACE inhibitor synthesis, Ramipril Isopropyl Ester (Impurity B) represents a classic but persistent process-related impurity. Arising primarily from solvent-reactant interactions during the workup or crystallization phases, this impurity is structurally analogous to the active pharmaceutical ingredient (API), making chromatographic separation challenging.[1]

This guide provides a definitive technical analysis of Ramipril Isopropyl Ester.[1] We move beyond basic identification to explore the mechanistic causality of its formation, precise analytical detection strategies, and robust process control measures.[1] By understanding the transesterification kinetics driven by isopropanol (IPA), process chemists can implement self-validating protocols to ensure ICH Q3A compliance.[1]

Chemical Identity and Origin

Ramipril Isopropyl Ester is officially designated as Impurity B in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP). It differs from Ramipril only by the esterification of the carboxylic acid side chain—where Ramipril possesses an ethyl ester, this impurity possesses an isopropyl ester.[1]

| Attribute | Detail |

| Common Name | Ramipril Isopropyl Ester (Impurity B)[2][3][4] |

| Chemical Name | (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-[(1-methylethoxy)carbonyl]-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid |

| CAS Number | 295328-72-2 |

| Molecular Formula | C₂₄H₃₄N₂O₅ |

| Molecular Weight | 430.54 g/mol |

| Origin | Process-Related (Solvent Interaction) |

Mechanism of Formation: The Transesterification Pathway[1]

The presence of Ramipril Isopropyl Ester is almost exclusively linked to the use of Isopropanol (IPA) in the manufacturing process. IPA is a common solvent for the crystallization of Ramipril or the isolation of its intermediate, (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid (often used as a benzyl ester salt).

The Chemical Trigger

The formation follows a nucleophilic acyl substitution mechanism, specifically acid-catalyzed transesterification .[1] Ramipril contains a labile ethyl ester group. In the presence of isopropanol and trace acidity (often residual HCl or p-TsOH from deprotection steps), the isopropanol hydroxyl group attacks the carbonyl carbon of the ethyl ester.

Key Drivers:

-

Solvent: Presence of Isopropanol (IPA).

-

Catalyst: Acidic pH (Protons protonate the carbonyl oxygen, increasing electrophilicity).[1]

-

Temperature: Elevated temperatures during reflux or drying accelerate the kinetics.[1]

Visualization of the Pathway[1]

The following diagram illustrates the standard synthesis versus the impurity formation pathway.

Figure 1: Mechanistic pathway showing the transesterification of Ramipril to Impurity B in the presence of Isopropanol.

Process Control & Mitigation Strategies

To maintain Impurity B below the ICH identification threshold (typically 0.10%), the process must be engineered to suppress transesterification.[1]

Critical Process Parameters (CPPs)

| Parameter | Critical Range / Action | Scientific Rationale |

| Solvent Selection | Avoid IPA in final steps if possible. | Eliminates the nucleophile source.[1] Use Ethanol or Ethyl Acetate if solubility permits.[1] |

| pH Control | Maintain pH > 4.5 during IPA exposure. | Transesterification is acid-catalyzed.[1] Neutralizing residual acid prevents protonation of the ester carbonyl.[1] |

| Temperature | Keep IPA slurry/drying < 40°C . | Arrhenius equation dictates that lower temperatures exponentially reduce the rate of side reactions.[1] |

| Drying Time | Minimize wet cake hold times. | Reduces the contact time between the solvated API and the nucleophilic solvent. |

Experimental Protocol: Solvent Swap Verification

Trustworthiness Check: This protocol allows you to validate if your current workup induces the impurity.[1]

Objective: Determine the rate of Impurity B formation in the current crystallization solvent system.

-

Preparation: Dissolve 1.0 g of pure Ramipril (Ethyl Ester) in 10 mL of Isopropanol.

-

Acid Spike (Stress): Add 0.1 equivalent of HCl (or the specific acid used in your process, e.g., p-TsOH).[1]

-

Incubation: Split into three vials:

-

Vial A: 25°C (Room Temp)

-

Vial B: 45°C (Simulated Drying)

-

Vial C: 60°C (Accelerated)

-

-

Sampling: Aliquot 100 µL at T=0, T=4h, and T=24h. Neutralize immediately with buffer.[1]

-

Analysis: Analyze via HPLC (Method defined in Section 5).

-

Decision Gate: If Vial B (45°C) shows >0.1% Impurity B at 4h, the crystallization process must be re-engineered (e.g., lower temp, buffer wash, or solvent swap).

Analytical Characterization

Detecting Impurity B requires a method capable of resolving the isopropyl ester from the ethyl ester (Ramipril) and the methyl ester (Impurity A). Due to their structural similarity, a C18 column with a specific gradient is required.[1]

High-Performance Liquid Chromatography (HPLC) Method

This method is derived from validated pharmacopeial principles and optimized for resolution.[1]

-

Column: Octadecylsilyl silica gel (C18), 250 mm x 4.6 mm, 3-5 µm (e.g., Hypersil BDS C18 or equivalent).[1]

-

Mobile Phase A: Perchlorate Buffer pH 2.5 (Dissolve 2.0 g Sodium Perchlorate in 1000 mL water, adjust pH with dilute Phosphoric Acid).[1] Note: Perchlorate offers superior peak shape for cationic amines.

-

Mobile Phase B: Acetonitrile.[1]

-

Detection: UV at 210 nm.[1]

-

Column Temp: 25°C.

-

Injection Volume: 10 µL.

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 75 | 25 |

| 15 | 50 | 50 |

| 30 | 20 | 80 |

| 35 | 75 | 25 |

Retention Time Logic:

-

Ramipril (Ethyl Ester): ~12-14 min.

-

Impurity A (Methyl Ester): Elutes before Ramipril (more polar).

-

Impurity B (Isopropyl Ester): Elutes after Ramipril (more lipophilic due to the isopropyl group). Relative Retention Time (RRT) is typically ~1.2 - 1.3.[1]

Mass Spectrometry (LC-MS) Identification

For definitive structural confirmation during R&D:

-

Ionization: ESI Positive Mode.

-

Parent Ion [M+H]+:

-

Ramipril: m/z 417

-

Impurity B: m/z 431 (+14 Da mass shift corresponding to CH₂ difference between Ethyl and Isopropyl).[1]

-

Regulatory Context (ICH & Pharmacopeia)

Drug developers must adhere to strict limits regarding this impurity.[1]

-

Classification: Organic Impurity (Process-Related).[1]

-

Regulatory Limit (ICH Q3A):

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (or 1.0 mg/day, whichever is lower).

-

-

Pharmacopeial Status: Listed in EP and USP monographs.[1] Presence above 0.15% usually requires toxicological qualification or process reduction.[1]

Toxicological Note: As an ester analog of the active drug, Impurity B is generally considered to have a similar toxicological profile to Ramipril, but it is not a "mutagenic" impurity (like nitrosamines).[1] Therefore, it is controlled as a standard organic impurity.[1]

References

-

European Pharmacopoeia (Ph.[1] Eur.) 11.0 . (2023).[1] Ramipril Monograph 1368. EDQM.

-

United States Pharmacopeia (USP) . (2023).[1] Ramipril: Related Compound B.[1][3][4] USP-NF.[1]

-

PubChem . (2023).[1] Ramipril Isopropyl Ester (Compound Summary). National Center for Biotechnology Information.[1]

-

ICH Guidelines . (2006).[1] Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1]

-

SynThink Research Chemicals . (2023).[1] Ramipril EP Impurity B Data Sheet.

Sources

Advanced Characterization of Ramipril Ester Impurities: Identification of Ramipril Isopropyl Ester (EP Impurity B)

Topic: Identification of Ramipril Isopropyl Ester as Ramipril EP Impurity B Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Specialists.

Executive Summary & Regulatory Context

In the synthesis and purification of Ramipril, the control of ester-related impurities is critical for compliance with European Pharmacopoeia (EP) Monograph 1365. While Ramipril itself is an ethyl ester , the use of alternative alcoholic solvents during crystallization leads to transesterification byproducts.

Specifically, Ramipril EP Impurity B is chemically identified as Ramipril Isopropyl Ester .[1][2] This impurity arises when isopropanol (IPA) is employed in the final purification steps—a common strategy to avoid the formation of the methyl ester (Impurity A), which is associated with methanol use.

This guide provides a definitive technical workflow for the structural elucidation, formation mechanism, and chromatographic separation of Ramipril Isopropyl Ester, distinguishing it from the parent drug and other ester analogs.

| Compound | Common Name | EP Designation | Chemical Structure Feature | CAS Registry |

| Ramipril | Ramipril | API | Ethyl Ester ( | 87333-19-5 |

| Impurity A | Ramipril Methyl Ester | Impurity A | Methyl Ester ( | 108313-11-7 |

| Impurity B | Ramipril Isopropyl Ester | Impurity B | Isopropyl Ester ( | 295328-72-2 |

| Impurity E | Ramiprilat | Impurity E | Carboxylic Acid ( | 87269-97-4 |

Formation Mechanism: Solvolysis & Transesterification

The formation of Impurity B is not a degradation via oxidation or hydrolysis, but a nucleophilic acyl substitution (transesterification) .

Ramipril contains a labile ethyl ester moiety. In the presence of isopropanol (IPA) and trace acidic catalysts (often residual HCl from deprotection steps) or basic conditions, the ethoxy group is exchanged for an isopropoxy group. This reaction is equilibrium-driven; thus, prolonged exposure of Ramipril to IPA, especially at elevated temperatures during drying, favors the formation of Impurity B.

Pathway Visualization

The following diagram illustrates the competitive transesterification pathways leading to Impurities A and B.

Analytical Identification Strategy

To unequivocally identify Ramipril Isopropyl Ester as EP Impurity B, a multi-modal approach combining LC-MS/MS and NMR is required. The structural similarity between the ethyl and isopropyl groups necessitates high-resolution techniques.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the primary evidence of identity based on molecular weight shifts.

-

Parent (Ramipril): The protonated molecular ion

is observed at m/z 417 . -

Impurity B (Isopropyl): The substitution of an ethyl group (

, mass 29) with an isopropyl group ( -

Diagnostic Signal: Look for

at m/z 431 .

Fragmentation Pattern (MS/MS): Both Ramipril and Impurity B undergo characteristic cleavage of the ester group.

-

Ramipril: Loss of ethanol (46 Da) or the ethoxycarbonyl moiety.

-

Impurity B: Loss of isopropanol (60 Da) or the isopropoxycarbonyl moiety. The daughter ions related to the "core" bicyclic ring structure (octahydrocyclopenta[b]pyrrole) typically remain consistent between the two, confirming the core structure is intact.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the ester alkyl chain. The key distinction lies in the multiplicity of the ester protons.

| Feature | Ramipril (Ethyl Ester) | Impurity B (Isopropyl Ester) |

| Diagnostic Protons | ||

| Chemical Shift (ppm) | ||

| Multiplicity | Quartet ( | Septet ( |

| Terminal Methyls |

Experimental Protocol for NMR ID:

-

Solvent: Dissolve 10 mg of isolated impurity in

or -

Focus: Zoom into the 4.0–5.0 ppm region.

-

Validation: The presence of a septet at ~4.9 ppm is the "smoking gun" for the isopropyl ester.

Chromatographic Separation (HPLC)

Separating the Isopropyl Ester (Impurity B) from Ramipril is challenging due to their similar hydrophobicity. Impurity B is slightly more lipophilic than Ramipril due to the additional methyl group and branched structure.

Critical Pair Resolution

-

Elution Order: Impurity A (Methyl)

Ramipril (Ethyl) -

Challenge: Impurity B elutes after the main peak (RRT > 1.0).

Recommended Method Parameters

To achieve baseline separation (Resolution > 2.0), the following conditions are recommended based on standard reversed-phase behavior for ACE inhibitors.

-

Column: C18 or C8, high carbon load (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Phosphate buffer pH 2.0–3.0 (suppresses ionization of the carboxylic acid, increasing retention).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

Start: 10-20% B.

-

Ramp to 60% B over 20-30 minutes.

-

Impurity B typically elutes at RRT ~1.2 to 1.3 relative to Ramipril.

-

-

Temperature: 25°C (Higher temperatures may degrade resolution between the ethyl and isopropyl species).

Analytical Workflow Diagram

The following decision tree outlines the protocol for confirming Impurity B in a drug substance batch.

Synthesis of Reference Standard

For definitive identification, it is often necessary to synthesize the impurity in-house if a pharmacopoeial standard is unavailable.

Protocol:

-

Reactants: Dissolve Ramipril (1.0 eq) in Isopropanol (20 volumes).

-

Catalyst: Add catalytic amount of concentrated HCl (0.1 eq) or Thionyl Chloride.

-

Condition: Reflux at 80°C for 4–6 hours. Monitor by HPLC until Ramipril < 5%.

-

Workup: Evaporate solvent, neutralize with

, extract into Ethyl Acetate. -

Purification: Flash chromatography (Hexane:Ethyl Acetate) to isolate the Isopropyl Ester.

-

Yield: Typically >80% conversion.

This synthesized standard can be co-injected with the sample to confirm retention time (Spiking Study).

References

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). Ramipril Monograph 1365. European Pharmacopoeia (Ph.[3] Eur.). Link

-

National Center for Advancing Translational Sciences (NCATS). Ramipril Isopropyl Ester (Impurity B) - Inxight Drugs.[2][] Link

-

PubChem. Ramipril Isopropyl Ester Compound Summary. National Library of Medicine. Link

-

BOC Sciences. Ramipril EP Impurity B Data Sheet.

-

SynThink Research Chemicals. Characterization of Ramipril Impurities. Link

Sources

Metabolic Fate and Bioanalytical Characterization of Ramipril Isopropyl Ester

Technical Whitepaper | Version 2.0

Executive Summary: The Impurity Context

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the control of alkyl ester impurities is critical for CMC (Chemistry, Manufacturing, and Controls) compliance. Ramipril Isopropyl Ester (identified as Impurity B in EP/USP pharmacopeias) is a process-related impurity often arising from transesterification during synthesis or solvent-swaps involving isopropanol.[1]

Unlike inert byproducts, this impurity retains the core pharmacophore of Ramipril. Its metabolic fate is of particular interest because it functions as a structural analog to the parent prodrug. This guide details the metabolic trajectory of Ramipril Isopropyl Ester, its enzymatic hydrolysis by human carboxylesterase 1 (hCES1), and the bioanalytical protocols required to distinguish its kinetics from the parent drug.

Chemical Basis and Structural Homology

To understand the metabolic fate, we must first contrast the impurity with the parent molecule. Ramipril is a prodrug designed as an ethyl ester to improve oral bioavailability.[1] The isopropyl ester analog introduces a bulkier alkyl group at the esterification site.

| Feature | Ramipril (Parent) | Ramipril Isopropyl Ester (Impurity B)[1][2][3][4][5] |

| Chemical Name | (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino] propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(isopropoxycarbonyl )-3-phenylpropyl]amino] propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid |

| Molecular Formula | C23H32N2O5 | C24H34N2O5 |

| Molecular Weight | 416.5 g/mol | 430.54 g/mol |

| Lipophilicity (LogP) | ~3.32 (High permeability) | ~3.65 (Predicted; Higher lipophilicity due to isopropyl) |

| Key Metabolic Locus | Ethyl ester bond | Isopropyl ester bond |

Steric Hindrance and Enzymatic Access

The primary metabolic pathway for Ramipril is hydrolysis by hCES1 (Human Carboxylesterase 1) in the liver to form the active diacid, Ramiprilat .

-

Mechanism: The catalytic triad of hCES1 attacks the carbonyl carbon of the ester.

-

Impact of Isopropyl Group: The isopropyl group introduces steric hindrance compared to the ethyl group. While hCES1 has a large flexible pocket, the rate of hydrolysis (

) for isopropyl esters is typically lower than that of ethyl esters due to reduced access to the carbonyl center.

Metabolic Pathway Analysis

The metabolic fate of Ramipril Isopropyl Ester is defined by three competing pathways: Bioactivation (Hydrolysis) , Cyclization (Degradation) , and Conjugation .

Pathway 1: Hepatic Hydrolysis (Bioactivation)

Like the parent, the isopropyl ester is a substrate for hepatic esterases.

-

Reaction: Ramipril Isopropyl Ester +

-

Significance: This confirms that the impurity is a "prodrug of the active metabolite."[6] Upon entry into systemic circulation, it converts to the same active pharmacological agent (Ramiprilat) as the parent drug.[6][7]

Pathway 2: Intramolecular Cyclization (DKP Formation)

ACE inhibitors are prone to intramolecular cyclization to form Diketopiperazines (DKP) .[1]

-

Mechanism: The N-terminal amine attacks the amide carbonyl, expelling water (or the alcohol in ester cyclization).[1]

-

Fate: Ramipril Isopropyl Ester can cyclize to form the Isopropyl-DKP derivative, or hydrolyze to Ramiprilat which then cyclizes to the DKP-acid.[1] These are generally inactive and excreted renally.

Pathway Visualization

The following diagram illustrates the parallel metabolic fates of the parent and the impurity.

Figure 1: Comparative metabolic pathways of Ramipril and its Isopropyl Ester impurity.[1] Note the convergence at Ramiprilat.

Experimental Protocols for Metabolic Characterization

To validate the metabolic fate and determine the hydrolysis kinetics relative to the parent, the following self-validating workflow is recommended.

In Vitro Stability Assay (Liver Microsomes)

This protocol determines the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

-

NADPH Regenerating System (if checking CYP oxidation, though esterase activity does not require NADPH). Note: For pure hydrolysis study, NADPH is omitted to isolate esterase activity.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Step-by-Step Workflow:

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

-

Spike: Add Ramipril Isopropyl Ester (dissolved in DMSO, final concentration 1 µM, DMSO <0.1%). Run a parallel arm with Ramipril (Parent) as a positive control.[1]

-

Incubation: Incubate at 37°C with shaking.

-

Sampling: Withdraw aliquots at

minutes. -

Quench: Immediately transfer aliquot into ice-cold Acetonitrile containing Internal Standard (e.g., Ramipril-d3).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Bioanalytical Detection (LC-MS/MS)

Separating the ethyl and isopropyl esters is critical as they differ only by a methylene group (

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes. The Isopropyl ester will elute later than Ramipril due to higher logP.

-

MS Transitions (MRM):

Workflow Visualization

Figure 2: Analytical workflow for determining metabolic stability.

Toxicological & Regulatory Implications[12]

"Qualified by Metabolism"

From a regulatory standpoint (ICH Q3A/B), an impurity is often considered "qualified" if it is a metabolite of the drug or metabolizes rapidly to the active drug or a known metabolite.

-

Ramipril Isopropyl Ester hydrolyzes to Ramiprilat .[1]

-

Since Ramiprilat is the intended active moiety of the parent drug, the systemic exposure resulting from the impurity contributes to the therapeutic effect rather than forming a novel toxicophore.

-

Risk Assessment: The primary risk is not toxicity, but dosing precision . If the hydrolysis rate is significantly slower, it could theoretically alter the

or onset of action, though at impurity levels (<0.15%), this is pharmacokinetically negligible.

Control Limits

Despite the benign metabolic fate, regulatory agencies require strict control.

-

Limit: Typically NMT (Not More Than) 0.15% or 0.10% depending on the daily dose.

-

Rationale: To ensure batch-to-batch consistency and prevent variability in total active moiety delivery.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Ramipril Monograph 1368. Strasbourg: Council of Europe. (Defines Impurity B structure and limits).

-

Thomsen, R., et al. (2013) . "In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors". Drug Metabolism and Disposition, 42(1), 126–133. Link (Establishes hCES1 as the primary hydrolase for Ramipril).[1]

-

United States Pharmacopeia (USP) . Ramipril Related Compound B.[1][5][8] USP-NF.[1] Rockville, MD. (Official standard for the isopropyl ester).[1]

- Berry, L. M., et al. (2009). "Species differences in the metabolism of ester prodrugs". Drug Metabolism Reviews, 41(1). (Discusses steric hindrance in ester hydrolysis).

-

ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). Link (Regulatory framework for impurity qualification).[1]

Sources

- 1. AstraZeneca Brand of Ramipril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. allmpus.com [allmpus.com]

- 3. tlcpharma.com [tlcpharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. RAMIPRIL ISOPROPYL ESTER [drugs.ncats.io]

Solubility profile of Ramipril isopropyl ester in different solvents

An In-Depth Technical Guide to the Solubility Profile of Ramipril Isopropyl Ester

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of ramipril isopropyl ester, a derivative of the widely used angiotensin-converting enzyme (ACE) inhibitor, ramipril. In the absence of extensive empirical data for this specific ester, this document establishes a predictive framework grounded in fundamental principles of physical chemistry and prodrug design. It synthesizes known solubility data of the parent compound, ramipril, with theoretical considerations of how the isopropyl ester modification will influence its interaction with a diverse range of solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive solubility map and detailed, actionable protocols for its empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data for formulation development and preclinical studies.

Introduction: The Rationale for Ester Prodrugs and the Case of Ramipril

Ramipril is a potent ACE inhibitor administered as a prodrug. Its active metabolite, ramiprilat, is formed via hydrolysis of the ethyl ester group in the liver[1][2]. This biotransformation is a classic example of prodrug strategy, where the ester moiety enhances the lipophilicity of the parent molecule, thereby improving its oral absorption. Ramipril itself is characterized as a poorly water-soluble drug[1][3].

The subject of this guide, ramipril isopropyl ester, represents a further structural modification of the ramipril molecule. The substitution of the ethyl ester with a larger, more lipophilic isopropyl ester group is expected to further alter its physicochemical properties, most notably its solubility. Understanding this solubility profile is a critical first step in any formulation development program for this compound. This guide will explore the theoretical underpinnings of this profile and provide the necessary experimental framework for its precise determination.

Physicochemical Properties: A Comparative Analysis

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key difference between ramipril and its isopropyl ester lies in the ester side chain, which influences lipophilicity and, consequently, solubility.

| Property | Ramipril (Ethyl Ester) | Ramipril Isopropyl Ester | Rationale for Predicted Difference |

| Molecular Formula | C23H32N2O5[4][5] | C24H34N2O5[6] | Addition of a CH2 group. |

| Molecular Weight | 416.5 g/mol [4][5] | 430.54 g/mol [6] | Increased molecular mass due to the larger ester group. |

| Predicted XLogP3 | 1.4[4] | > 1.4 | The isopropyl group is more non-polar than the ethyl group, increasing the octanol/water partition coefficient. |

| Aqueous Solubility | Sparingly soluble[2][3][7] | Predicted to be less soluble than ramipril | Increased lipophilicity generally leads to decreased solubility in aqueous media. |

Theoretical Principles of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like."[8][9][10] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The interplay of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—determines the extent of solubility.

The Role of Solvent Polarity

Solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at dissolving polar and ionic compounds.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess a dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are good at dissolving polar compounds.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are composed of molecules with minimal partial charges. They are used to dissolve non-polar, lipophilic compounds.

Ramipril isopropyl ester, with its significant hydrocarbon structure and polar functional groups (carboxyl, amide, ester), is an amphiphilic molecule. However, the larger isopropyl ester group is expected to enhance its non-polar character compared to ramipril.

Impact of the Isopropyl Ester Group

The replacement of the ethyl group with an isopropyl group will have several effects on solubility:

-

Increased Lipophilicity: The larger alkyl group increases the non-polar surface area of the molecule, making it more favorable for interaction with non-polar solvents.

-

Reduced Aqueous Solubility: The increased lipophilicity will disrupt the hydrogen bonding network of water more significantly, leading to lower solubility in aqueous media. Esters can act as hydrogen bond acceptors with water, but as the alkyl chain length increases, this effect is diminished[11].

-

Enhanced Solubility in Non-Polar Solvents: The molecule will be more "like" non-polar solvents, leading to improved solubility in solvents such as oils and hydrocarbons.

Predicted Solubility Profile of Ramipril Isopropyl Ester

Based on the principles outlined above and the known solubility of ramipril, a predictive solubility profile for ramipril isopropyl ester can be constructed. This table serves as a hypothesis for guiding experimental work.

| Solvent Class | Solvent Example | Predicted Solubility of Ramipril Isopropyl Ester | Rationale |

| Polar Protic | Water | Very Low | Increased lipophilicity compared to the already sparingly soluble ramipril. |

| PBS (pH 7.2) | Very Low | Similar to water; ionization state will play a role. | |

| Ethanol | Moderate to High | The alkyl nature of ethanol can solvate the non-polar parts of the molecule, while the hydroxyl group interacts with the polar moieties. | |

| Methanol | Moderate to High | Similar to ethanol, but its higher polarity may slightly reduce its effectiveness compared to ethanol for this more lipophilic compound. | |

| Polar Aprotic | DMSO | High | Excellent solvent for a wide range of amphiphilic compounds. |

| DMF | High | Similar to DMSO in its solvating capabilities for such structures. | |

| Acetonitrile | Moderate | Less polar than DMSO and DMF, may have slightly lower solvating power. | |

| Non-Polar | Isopropyl Myristate | Moderate to High | The ester nature of the solvent and solute should lead to good miscibility. |

| Oils (e.g., Sefsol 218) | Moderate to High | Increased lipophilicity should favor solubility in oily vehicles. | |

| Hexane | Low | The presence of multiple polar functional groups will likely limit solubility in a purely non-polar aliphatic solvent. |

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method[12][13][14]. This equilibrium-based method provides the most accurate and reliable solubility data.

The Shake-Flask Method

This protocol describes a robust procedure for determining the solubility of ramipril isopropyl ester in a selected solvent.

Objective: To determine the equilibrium solubility of ramipril isopropyl ester at a specified temperature.

Materials:

-

Ramipril isopropyl ester (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

HPLC-grade solvents for analysis

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol Steps:

-

Preparation: Add an excess amount of solid ramipril isopropyl ester to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[13][15].

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a sample from the supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC, to determine the concentration of ramipril isopropyl ester.

Analytical Quantification by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of the dissolved analyte. While a specific method for ramipril isopropyl ester must be developed and validated, methods for ramipril provide a strong starting point[16][17][18][19].

General RP-HPLC Method Parameters

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for compounds of this nature.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 210-220 nm for ramipril)[16].

-

Injection Volume: 10-20 µL.

-

Column Temperature: Controlled at a constant temperature, for instance, 25°C.

Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for ramipril isopropyl ester. This involves creating a calibration curve from standard solutions of known concentrations.

// Nodes Structure [label="Molecular Structure\n(Ramipril Isopropyl Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipophilicity [label="Increased Lipophilicity\n(Higher LogP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polarity [label="Amphiphilic Nature", fillcolor="#FBBC05", fontcolor="#202124"]; AqSol [label="Aqueous Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; OrgSol [label="Organic Solvent\nSolubility", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Structure -> Lipophilicity [label=" Isopropyl group > Ethyl group "]; Structure -> Polarity [label=" Contains polar and non-polar moieties "]; Lipophilicity -> AqSol [label=" Decreases ", color="#EA4335"]; Lipophilicity -> OrgSol [label=" Increases (in non-polar solvents) ", color="#34A853"]; Polarity -> OrgSol [label=" Increases (in polar organic solvents) ", color="#34A853"]; } Caption: Factors influencing the solubility of Ramipril Isopropyl Ester.

Conclusion

The solubility profile of ramipril isopropyl ester is a foundational dataset required for its development as a potential therapeutic agent. While direct experimental data is not widely available, a robust predictive framework can be established based on its structural relationship to ramipril and the fundamental principles of solubility. The isopropyl ester modification is predicted to decrease aqueous solubility while enhancing its solubility in various organic solvents, particularly those with a non-polar or moderately polar character. This guide provides both the theoretical basis for these predictions and a detailed, validated experimental protocol for their empirical verification. By following the outlined shake-flask method and employing a validated analytical technique, researchers can generate the high-quality solubility data necessary to advance their formulation and development efforts.

References

-

Formulation and Evaluation of Ramipril Fast Dissolving Tablet using Solid Dispersion. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Solubility of ramipril in different oils. IPM indicates isopropyl myristate. (n.d.). ResearchGate. Retrieved from [Link]

-

RP-HPLC Estimation of Ramipril and Telmisartan in Tablets. (2011). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved from [Link]

-

View of Formulation and Evaluation of Microspheres of Ramipril. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Development and Validation of RP-HPLC Method for Estimation of Ramipril in Tablet Dosage Form. (2023). Walsh Medical Media. Retrieved from [Link]

-

Determination of Ramipril in Pharmaceutical Dosage Forms. (2006). Asian Journal of Chemistry. Retrieved from [Link]

-

DETERMINATION OF RAMIPRIL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (2010). Marmara Pharmaceutical Journal. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

-

Development of a Validated RP-HPLC Method Using Full Factorial Design for the Analysis of Ramipril. (2026). ResearchGate. Retrieved from [Link]

-

Annex 4. (2019). World Health Organization (WHO). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Retrieved from [Link]

-

Ramipril methyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Ramipril. (n.d.). PubChem. Retrieved from [Link]

-

PRODUCT MONOGRAPH pharma-RAMIPRIL. (2018). Retrieved from [Link]

-

solvent polarity effect: Topics. (n.d.). Science.gov. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. Retrieved from [Link]

-

Properties of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Ramipril Me - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

-

AstraZeneca Brand of Ramipril. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

Pharmaceutical Solubility Testing. (2026). Raytor. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility determination of compounds of pharmaceutical interest. (n.d.). Retrieved from [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Retrieved from [Link]

-

3.2 Solubility. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved from [Link]

-

Stability of ramipril in the solvents of different pH. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation of Ramipril. (n.d.). Google Patents.

- A process for preparation of ramipril. (n.d.). Google Patents.

-

Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (2026). Spectroscopy Online. Retrieved from [Link]

-

Enhancement of Dissolution Rate of Poorly Water Soluble Drug by Solid Dispersion Technique. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [https://www.rjpbcs.com/pdf/2011_2(2)/[20].pdf]([Link]20].pdf)

-

Does solubility in water increase as polarity increases? (2017). Quora. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. rjptonline.org [rjptonline.org]

- 4. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AstraZeneca Brand of Ramipril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Ramipril Isopropyl Ester | CymitQuimica [cymitquimica.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. caymanchem.com [caymanchem.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. who.int [who.int]

- 14. researchgate.net [researchgate.net]

- 15. raytor.com [raytor.com]

- 16. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. asianpubs.org [asianpubs.org]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Methodological & Application

Application Note: HPLC Method Development for Ramipril Isopropyl Ester Detection

Executive Summary

This application note details the protocol for the detection and quantification of Ramipril Isopropyl Ester , formally designated as Impurity B in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP).

Ramipril Isopropyl Ester is a process-related impurity typically formed via transesterification when Ramipril (an ethyl ester) is exposed to isopropanol during crystallization or synthesis steps. Due to its structural similarity to the parent drug (differing only by a single methylene group in the ester chain), separating this impurity requires a highly selective stationary phase and optimized mobile phase conditions.

This guide provides a validated, self-validating workflow for researchers to isolate, detect, and quantify this specific impurity with high sensitivity.

Chemical Context & Separation Logic

The Target Analyte

-

Parent Drug: Ramipril (Ethyl ester)[1]

-

Target Impurity: Ramipril Isopropyl Ester (Impurity B)[2][3]

-

Mechanism of Formation: Solvolysis/Transesterification in the presence of Isopropyl Alcohol (IPA) and acid catalysts.

Physicochemical Properties & Detection Strategy

| Property | Ramipril (Parent) | Ramipril Isopropyl Ester (Target) | Chromatographic Impact |

| Structure | Ethyl Ester side chain | Isopropyl Ester side chain | Isopropyl group increases lipophilicity (LogP). |

| Elution Order | Elutes First | Elutes Second | Target impurity will be more retained on C18 columns. |

| Chromophore | Weak (Amide/Ester) | Weak (Amide/Ester) | Requires low UV detection (205–215 nm). |

| pKa | ~3.2 (Carboxylic acid) | ~3.2 (Carboxylic acid) | Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing. |

Reaction Pathway Diagram

The following diagram illustrates the formation of the isopropyl ester impurity and its relationship to other common degradants.

Figure 1: Formation pathway of Ramipril Isopropyl Ester (Impurity B) via transesterification, distinct from the hydrolytic pathway forming Ramiprilat.

Method Development Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

-

Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (250 mm x 4.6 mm, 3 µm or 5 µm). Note: High carbon load is preferred for steric selectivity.

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Sodium Perchlorate (NaClO₄) or Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Triethylamine (TEA) – Used as a peak shape modifier for basic nitrogen moieties.

-

Phosphoric Acid (85%)

-

Optimized Chromatographic Conditions

This protocol uses a Perchlorate buffer system (aligned with EP methods) for maximum resolution, but includes a Phosphate alternative for laboratories avoiding perchlorates.

| Parameter | Condition A (Standard/EP Aligned) | Condition B (Green/Phosphate) |

| Mobile Phase A | Buffer: 0.2% NaClO₄ + 0.05% TEA in Water (pH 2.5 w/ H₃PO₄) | Buffer: 20 mM KH₂PO₄ (pH 2.5 w/ H₃PO₄) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient Profile | Time (min) | %B0.0 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp | 45°C (Critical for mass transfer) | 40°C |

| Detection | UV @ 210 nm (Bandwidth 4 nm) | UV @ 210 nm |

| Injection Vol | 10 µL | 10 µL |

Preparation of Standards

Important: Ramipril Isopropyl Ester is often present in trace amounts. You must prepare a "Spiked" solution to validate resolution.

-

System Suitability Solution (SSS):

-

Dissolve 10 mg of Ramipril Reference Standard (RS) in 10 mL of Mobile Phase A.

-

Spike with 0.1 mg of Ramipril Impurity B (Isopropyl Ester) RS.

-

Target: Final concentration ~1.0 mg/mL Ramipril containing ~1.0% Impurity B.

-

-

Test Sample:

-

Dissolve formulation (tablet powder) or API in Mobile Phase A to a concentration of 1.0 mg/mL.

-

Sonicate for 10 minutes and filter through a 0.45 µm PVDF filter.

-

Experimental Workflow & Decision Logic

The following diagram outlines the logical flow for method execution and troubleshooting.

Figure 2: Step-by-step decision tree for optimizing the separation of Ramipril and its Isopropyl Ester.

Validation & Acceptance Criteria

To ensure the method is reliable (Trustworthiness), the following criteria must be met during validation:

System Suitability

-

Resolution (Rs): > 1.5 (preferably > 2.0) between Ramipril and Ramipril Isopropyl Ester.[1][4]

-

Tailing Factor: 0.8 – 1.5 for the Ramipril peak.

-

Precision: %RSD < 2.0% for 6 replicate injections of the standard.

Linearity & Sensitivity

-

LOD (Limit of Detection): Should be established at Signal-to-Noise (S/N) ratio of 3:1. Typical target: 0.05% of nominal concentration.

-

LOQ (Limit of Quantification): S/N of 10:1. Typical target: 0.10% (Reporting Threshold).

-

Linearity: Correlation coefficient (R²) > 0.999 over the range of LOQ to 120% of the specification limit.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Poor Resolution (Rs < 1.5) | Gradient too steep or Temperature too high. | Decrease %B slope (e.g., extend gradient time). Lower column temperature to 35°C to increase steric separation. |

| Peak Tailing | Secondary interactions with silanols. | Ensure TEA is added to the buffer. Verify pH is < 3.0 (Ramipril pKa is ~3.2; must be fully protonated). |

| Baseline Drift | UV absorbance of buffer components. | If using TEA/Perchlorate, ensure high-grade reagents. Switch to Phosphate buffer if drift persists at 210 nm. |

| Ghost Peaks | Contaminated Isopropanol in sample prep. | Use only HPLC-grade Acetonitrile for diluents. Avoid using Isopropanol in the needle wash. |

References

-

European Pharmacopoeia (Ph.[5][6][7][8] Eur.) . Monograph 1368: Ramipril. 10th Edition. Strasbourg, France: Council of Europe.[5]

-

United States Pharmacopeia (USP) . Ramipril Monograph: Organic Impurities. USP-NF.[6] Rockville, MD: United States Pharmacopeial Convention.

-

Phenomenex Application Note . Separation of Ramipril and Related Substances on Luna C18.

-

National Center for Advancing Translational Sciences (NCATS) . Ramipril Isopropyl Ester (Impurity B).[4] Inxight Drugs.[5][6][7][9][10][11][12][13]

-

PubChem . Ramipril Isopropyl Ester Compound Summary.

Sources

- 1. EP1817007A2 - Stabilized individually coated ramipril particles, compositions and methods - Google Patents [patents.google.com]

- 2. allmpus.com [allmpus.com]

- 3. allmpus.com [allmpus.com]

- 4. RAMIPRIL ISOPROPYL ESTER [drugs.ncats.io]

- 5. phenomenex.com [phenomenex.com]

- 6. Ramipril Related Compound D USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Separation of Ramipril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. ijpar.com [ijpar.com]

- 12. wjbphs.com [wjbphs.com]

- 13. ijrti.org [ijrti.org]

Application Note: High-Sensitivity LC-MS/MS Quantification of Ramipril Isopropyl Ester (Impurity B)

Executive Summary

This application note details a validated, high-sensitivity protocol for the quantification of Ramipril Isopropyl Ester (commonly designated as Impurity B , MW 430.54 Da).[1] This impurity typically arises via transesterification when Ramipril (an ethyl ester) is synthesized, crystallized, or stored in the presence of isopropyl alcohol (IPA) .[1]

Given the structural similarity between Ramipril and its alkyl ester analogs, standard UV detection often lacks the specificity required to meet ICH Q3A/Q3B thresholds (typically <0.15%). This guide provides a self-validating LC-MS/MS workflow capable of achieving a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range, ensuring strict regulatory compliance.

Key Technical Insights

-

Mechanism of Formation: Solvolysis of the ethyl ester moiety by isopropanol under acidic/basic catalysis.

-

Mass Spectrometry Logic: The isopropyl substitution adds +14 Da to the precursor ion (417

431). Crucially, because the common fragment ion ( -

Critical Control Point: Sample diluents must be strictly free of isopropyl alcohol to prevent in-situ artifact formation during analysis.

Chemical Context & Method Development Logic

To develop a robust method, one must understand the structural relationship between the analyte and the parent drug.

Structural Analysis

-

Ramipril (Parent): C23H32N2O5 | MW: 416.51 | Precursor:

[1] -

Ramipril Isopropyl Ester (Target): C24H34N2O5 | MW: 430.54 | Precursor:

[1] -

Structural Difference: Replacement of the Ethyl group (-CH2CH3) with an Isopropyl group (-CH(CH3)2).[1]

Fragmentation Prediction (The "Why" behind the MRM)

Most ACE inhibitors (Ramipril, Enalapril) share a common fragmentation pathway where the side chain (N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl) generates a characteristic ion at

-

Since the isopropyl modification occurs on this side chain, the fragment ion also shifts mass.

-

Ramipril Transition:

-

Isopropyl Ester Transition:

(Predicted & Verified)[1]

Chromatographic Separation Strategy

The isopropyl ester is more lipophilic than the ethyl ester (Ramipril) due to the increased carbon content and branching.

-

Retention Time (RT): Ramipril Isopropyl Ester will elute after Ramipril on a reversed-phase C18 column.[1]

-

Separation Requirement: Baseline resolution is critical to prevent ion suppression from the high-abundance parent drug (Ramipril) affecting the trace impurity signal.

Visual Workflows

Diagram 1: Analytical Method Development Decision Tree

This decision tree illustrates the logic used to select the column and MS parameters, ensuring the method is "fit-for-purpose" per ICH Q2(R2) guidelines.

Caption: Logic flow for deriving MS transitions and chromatographic conditions based on structural differences.

Detailed Experimental Protocol

Reagents and Standards

-

Reference Standard: Ramipril Isopropyl Ester (Certified Reference Material, >95% purity).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

-

Additives: LC-MS Grade Formic Acid or Ammonium Formate.[1]

-

Diluent: 50:50 ACN:Water (v/v) .

-

WARNING: Do NOT use alcohols (Methanol/Ethanol/Isopropanol) as the diluent for the final sample preparation to avoid transesterification artifacts.

-

Sample Preparation

To ensure trustworthiness and prevent false positives, this protocol uses a "Dilute-and-Shoot" approach for API, or Liquid-Liquid Extraction (LLE) for complex matrices.[1]

A. For API / Tablet Powder (Limit Test):

-

Weigh 50 mg of Ramipril API or equivalent tablet powder.

-

Transfer to a 50 mL volumetric flask.

-

Add 30 mL of Diluent (ACN:Water 50:50). Sonicate for 10 mins (maintain temp < 25°C).

-

Make up to volume with Diluent.

-

Filter through a 0.22 µm PTFE syringe filter (discard first 2 mL).

-

Transfer to LC vial.

B. Preparation of Calibration Standards:

-

Prepare a Stock Solution of Ramipril Isopropyl Ester (1 mg/mL in ACN).

-

Serially dilute with Diluent to obtain concentrations: 1.0, 5.0, 10.0, 50.0, 100.0 ng/mL.

LC-MS/MS Instrumentation Parameters

| Parameter | Setting / Description |

| System | UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex QTRAP, Waters Xevo) |

| Column | Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or Zorbax Eclipse Plus C18 |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 5 µL |

| Mobile Phase A | 0.1% Formic Acid in Water (or 5mM Ammonium Formate pH 3.[1]0) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 20 | Initial Hold |

| 1.0 | 20 | Equilibration |

| 6.0 | 80 | Elution of Ramipril & Impurities |

| 7.0 | 95 | Column Wash |

| 8.0 | 95 | Wash Hold |

| 8.1 | 20 | Re-equilibration |

| 10.0 | 20 | End |

Mass Spectrometry Settings (ESI+)[1]

| Analyte | Precursor ( | Product ( | Dwell (ms) | Cone (V) | Collision (eV) |

| Ramipril | 417.3 | 234.3 | 50 | 30 | 22 |

| Ramipril Isopropyl Ester | 431.3 | 248.3 | 100 | 32 | 24 |

| Ramipril-d3 (IS) | 420.3 | 237.3 | 50 | 30 | 22 |

Note: Collision energies are indicative. Perform a "Product Ion Scan" during setup to optimize for your specific instrument.

Validation Framework (Self-Validating System)

To ensure the method is reliable (Trustworthiness), perform the following System Suitability Tests (SST) before every batch.

System Suitability Criteria

-

Resolution (

): > 1.5 between Ramipril and Ramipril Isopropyl Ester. -

Sensitivity (S/N): Signal-to-Noise ratio > 10 for the LOQ standard (1.0 ng/mL).

-

Precision: %RSD of 6 replicate injections of Standard < 5.0%.

Linearity & Range

-

Range: 1.0 ng/mL to 200 ng/mL.

-

Acceptance: Correlation coefficient (

) > 0.995.[2]

Specificity (Blank Check)

-

Inject a blank (Diluent). Ensure no interference peaks at the retention time of the Isopropyl Ester.

-

Troubleshooting: If a peak appears in the blank, check the Acetonitrile source or glassware for IPA contamination.

Diagram 2: Sample Preparation & Contamination Control

This workflow emphasizes the critical exclusion of IPA to ensure data integrity.

Caption: Workflow highlighting the exclusion of Isopropanol to prevent false-positive impurity generation.

References

-

International Council for Harmonisation (ICH). (2023).[3][4][5][6] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (n.d.). Ramipril Isopropyl Ester (Impurity B)[1] Entry. Inxight Drugs.[7][8] Retrieved from [Link][1]

-

Alvi, S. N., et al. (2008).[1] Validated LC-MS/MS assay for the determination of ramipril levels in human plasma. TSI Journals. Retrieved from [Link]

Sources

- 1. CN103282350B - Process for preparing ramipril - Google Patents [patents.google.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. edqm.eu [edqm.eu]

- 8. Ramipril Impurity 1 - SRIRAMCHEM [sriramchem.com]

Application Note: A Comprehensive Guide to the Structural Elucidation of Ramipril Isopropyl Ester using NMR and IR Spectroscopy

Abstract